N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide
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Overview
Description
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide is a compound that features a furan ring, a hydroxypropyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using reagents like epoxides or halohydrins.
Coupling with 4-methoxybenzamide: The final step involves coupling the furan derivative with 4-methoxybenzamide using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4 can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Tosyl chloride in the presence of a base like pyridine for tosylation reactions.
Major Products
Oxidation: Furanones, hydroxyfuran derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Tosylated or acylated derivatives.
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the methoxybenzamide moiety can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide: Unique due to the combination of furan, hydroxypropyl, and methoxybenzamide moieties.
Furan derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid share the furan ring but lack the hydroxypropyl and methoxybenzamide groups.
Hydroxypropyl derivatives: Compounds like hydroxypropyl cellulose share the hydroxypropyl group but lack the furan and methoxybenzamide moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-13-4-2-11(3-5-13)15(18)16-8-6-14(17)12-7-9-20-10-12/h2-5,7,9-10,14,17H,6,8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQBRZGGFDUDCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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